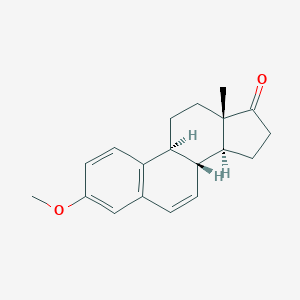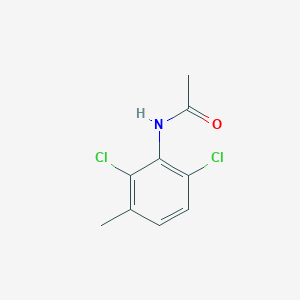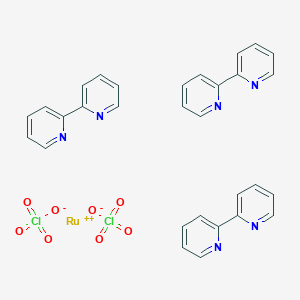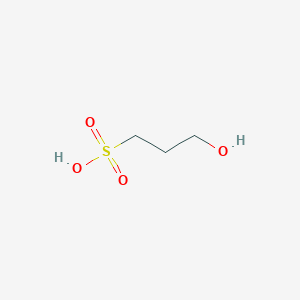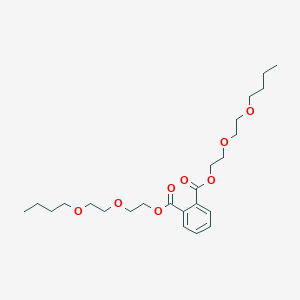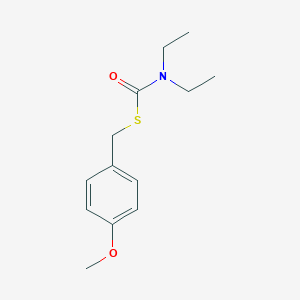
Methiobencarb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops such as rice, vegetables, and fruit trees. It is a white crystalline solid that is soluble in water and has a molecular formula of C11H16N2O3S. Methiobencarb is known for its high efficiency in controlling pests and its low toxicity to humans and animals.
Mécanisme D'action
Methiobencarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Methiobencarb disrupts the transmission of nerve impulses in the insect's nervous system, leading to paralysis and eventually death.
Effets Biochimiques Et Physiologiques
Methiobencarb has been shown to have a low toxicity to mammals and birds. However, it can cause adverse effects on aquatic organisms such as fish and crustaceans. Methiobencarb can also accumulate in soil and water, leading to long-term environmental impacts.
Avantages Et Limitations Des Expériences En Laboratoire
Methiobencarb is widely used in laboratory experiments to study the effects of pesticides on insects and other organisms. Its high efficiency in controlling pests makes it a valuable tool for researchers. However, its potential impact on the environment and non-target organisms must be taken into consideration when designing experiments.
Orientations Futures
In the future, research on Methiobencarb should focus on developing more environmentally friendly alternatives to this pesticide. This could involve the development of new pesticides that are more targeted and have a lower impact on non-target organisms. Additionally, research should focus on the long-term effects of Methiobencarb on soil and water quality, as well as on the development of new methods for monitoring and controlling pesticide residues in the environment.
In conclusion, Methiobencarb is a carbamate pesticide that is widely used in agriculture to control pests on crops. Its high efficiency in controlling pests and low toxicity to humans and animals make it a valuable tool in pest management. However, its potential impact on the environment and non-target organisms must be taken into consideration when using this pesticide. Future research should focus on developing more environmentally friendly alternatives and monitoring the long-term effects of Methiobencarb on the environment.
Méthodes De Synthèse
Methiobencarb can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-2-propen-1-ol with thionyl chloride to form 2-chloro-2-methylpropene. The second step involves the reaction of 2-chloro-2-methylpropene with potassium thiocyanate to form 2-methylthio-2-propen-1-ol. The final step involves the reaction of 2-methylthio-2-propen-1-ol with methyl isocyanate to form Methiobencarb.
Applications De Recherche Scientifique
Methiobencarb has been extensively studied for its effectiveness in controlling pests and its impact on the environment. Scientific research has shown that Methiobencarb is highly effective in controlling pests such as rice stem borers, planthoppers, and leafhoppers. It has also been shown to have a low impact on non-target organisms such as honeybees and fish. Methiobencarb has been used in many countries around the world, including Japan, China, and the United States.
Propriétés
Numéro CAS |
18357-78-3 |
|---|---|
Nom du produit |
Methiobencarb |
Formule moléculaire |
C13H19NO2S |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
S-[(4-methoxyphenyl)methyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)17-10-11-6-8-12(16-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
BUHNESFUCHPWED-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
SMILES canonique |
CCN(CC)C(=O)SCC1=CC=C(C=C1)OC |
Autres numéros CAS |
18357-78-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



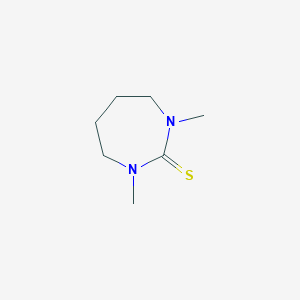
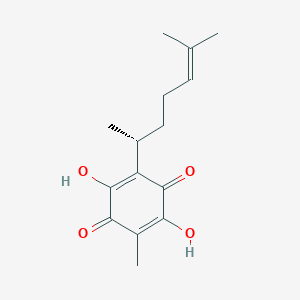
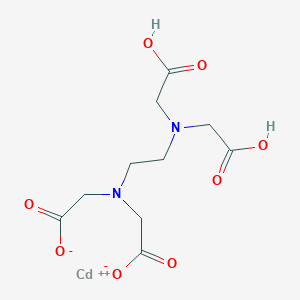

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

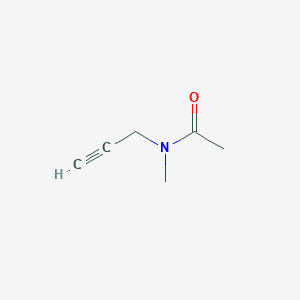
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

